2-Hydroxytetrahydrofuran
CAS No.: 5371-52-8
Cat. No.: VC20755557
Molecular Formula: C4H8O2
Molecular Weight: 88.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5371-52-8 |
---|---|
Molecular Formula | C4H8O2 |
Molecular Weight | 88.11 g/mol |
IUPAC Name | oxolan-2-ol |
Standard InChI | InChI=1S/C4H8O2/c5-4-2-1-3-6-4/h4-5H,1-3H2 |
Standard InChI Key | JNODDICFTDYODH-UHFFFAOYSA-N |
SMILES | C1CC(OC1)O |
Canonical SMILES | C1CC(OC1)O |
Property | Value |
---|---|
Molecular Formula | C4H8O2 |
CAS Registry Number | 5371-52-8 |
IUPAC Name | Oxolan-2-ol |
Common Synonyms | Tetrahydrofuran-2-ol, Tetrahydro-2-furanol |
Molecular Weight | 88.11 g/mol |
Structure Type | Cyclic hemiacetal |
Table 1: Physical and Chemical Properties of 2-Hydroxytetrahydrofuran
Historical Context and Significance
The compound was first cataloged in chemical databases in March 2005, with updates to its registration as recent as April 2025, indicating continuing research interest . Its significance stems from its position as an intermediate in various chemical processes, particularly in the context of tetrahydrofuran (THF) chemistry and the synthesis of industrially relevant compounds like 1,4-butanediol.
Synthesis Methods
Hydroformylation of Allyl Alcohol
The most well-documented industrial method for synthesizing 2-hydroxytetrahydrofuran is through the hydroformylation of allyl alcohol. This process employs a rhodium-based catalyst system and has been optimized to achieve high selectivity and conversion rates .
The reaction typically proceeds according to the following process:
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A rhodium catalyst, such as hexarhodium hexadecacarbonyl or hydridocarbonyltris(triphenylphosphine)rhodium(I), is prepared or formed in situ
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The catalyst is often complexed with a phosphine ligand, typically triphenylphosphine
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Allyl alcohol serves as the primary reactant
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The reaction mixture is pressurized with carbon monoxide and hydrogen (synthesis gas)
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The mixture is heated until the formation of 2-hydroxytetrahydrofuran occurs
The patent literature highlights specific reaction conditions that optimize yield and selectivity:
Parameter | Optimal Condition |
---|---|
Catalyst | Rhodium carbonyl-triphenylphosphine complex |
Solvent | Ketones (acetophenone or 2-undecanone preferred) |
Temperature | 60-80°C |
Pressure | 700-900 psi |
CO:H2 Ratio | 1:1 |
Conversion | Up to 100% |
Selectivity | At least 96% |
Table 2: Optimal Reaction Conditions for 2-Hydroxytetrahydrofuran Synthesis
The process is notably efficient, with patent literature reporting that "when this unique combination of parameters was used, the selectivity to 2-hydroxytetrahydrofuran is at least 96% and the allyl alcohol conversion is about 100%" .
Alternative Synthesis Routes
While the hydroformylation of allyl alcohol represents the most industrially relevant synthesis method, other approaches have been investigated. These include:
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Partial reduction of γ-butyrolactone
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Controlled oxidation of tetrahydrofuran
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Ring-closing reactions of appropriately functionalized open-chain precursors
Chemical Reactions and Reactivity
Tautomerism and Ring-Opening
A defining characteristic of 2-hydroxytetrahydrofuran is its ability to undergo tautomerization between the cyclic hemiacetal form and the open-chain 4-hydroxybutanal form. This equilibrium is particularly important in understanding the compound's reactivity patterns and can be influenced by various factors including temperature, solvent, and pH.
The tautomerization reaction can be represented as:
Cyclic form (2-hydroxytetrahydrofuran) ⇌ Open-chain form (4-hydroxybutanal)
This equilibrium means that 2-hydroxytetrahydrofuran can exhibit reactivity patterns characteristic of both cyclic ethers and aldehydes, depending on the reaction conditions.
Key Transformation Reactions
2-Hydroxytetrahydrofuran participates in several important reaction types that highlight its synthetic utility:
Reaction Type | Description | Products | Conditions |
---|---|---|---|
Oxidation | Oxidation of hydroxyl group | γ-Butyrolactone | Various oxidizing agents |
Hydrogenation | Reduction of cyclic structure | 1,4-Butanediol | H2, bimetallic catalysts |
Dehydration | Loss of water molecule | 2,3-Dihydrofuran | Heat, acid catalysts, silica gel |
Complex Formation | Coordination with metals | Metal complexes | Transition metal salts |
Table 3: Key Transformation Reactions of 2-Hydroxytetrahydrofuran
The ability of 2-hydroxytetrahydrofuran to undergo these transformations makes it a versatile building block in organic synthesis and contributes to its industrial significance.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary analytical tool for characterizing 2-hydroxytetrahydrofuran and its derivatives. Both proton (1H) and carbon-13 (13C) NMR provide valuable structural information .
The scientific literature specifically mentions the use of one-dimensional Nuclear Overhauser Effect (NOE) studies in determining the stereochemistry of tricyclic 2-hydroxytetrahydrofuran derivatives obtained through the hydroformylation of (1R)-(−)-myrtenol . These studies, combined with coupling constant analysis and molecular modeling, allowed researchers to establish the configurations of asymmetric centers in these more complex derivatives.
Mass Spectrometry
Mass spectrometric techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), have been employed in the characterization of 2-hydroxytetrahydrofuran . Mass spectrometry provides crucial information about molecular weight and fragmentation patterns, which can be used to confirm the identity and purity of synthesized 2-hydroxytetrahydrofuran.
For identification purposes, the compound can be analyzed using "nuclear magnetic resonance and/or gas-liquid chromatography," as noted in patent literature .
Applications and Uses
Industrial Applications
2-Hydroxytetrahydrofuran serves several important industrial functions:
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Synthetic Intermediate: It functions as an intermediate in the production of various chemicals, including 1,4-butanediol, a compound widely used in the manufacture of plastics, elastic fibers, and polyurethanes.
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Environmental Applications: The compound has been investigated for potential applications in wastewater treatment, particularly in processes aimed at mitigating the formation of nitrates and nitrites from nitrogen-containing organic compounds.
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Catalyst Development: Its ability to form complexes with transition metals makes it potentially useful in the development of novel catalyst systems.
Research Applications
In research contexts, 2-hydroxytetrahydrofuran has been studied for various applications:
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Stereochemical Studies: As evidenced by research on tricyclic 2-hydroxytetrahydrofuran derivatives, the compound provides a useful structural motif for investigating stereochemical relationships .
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Synthetic Building Block: The unique reactivity of the hydroxyl group in the 2-position makes it valuable in constructing more complex heterocyclic structures.
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Tautomerization Investigations: The equilibrium between cyclic and open-chain forms makes it a model system for studying tautomeric processes.
Category | P-Codes | Interpretation |
---|---|---|
Prevention | P210, P233, P240, P241, P242, P243, P280 | Suggests flammability concerns requiring precautions against ignition sources and the use of personal protective equipment |
Response | P303+P361+P353, P370+P378 | Indicates procedures for skin contact and fire situations |
Storage & Disposal | P403+P235, P501 | Recommends storage in well-ventilated place and regulated disposal |
Table 4: GHS Hazard Classifications for 2-Hydroxytetrahydrofuran
Related Compounds
Structural Analogs
Several compounds share structural similarities with 2-hydroxytetrahydrofuran:
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Tetrahydrofuran: The parent compound, lacking the hydroxyl group at the 2-position
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γ-Butyrolactone: The oxidized form, where the hydroxyl group has been converted to a carbonyl, forming a lactone
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1,4-Butanediol: The open-chain, fully reduced form
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2,3-Dihydrofuran: An unsaturated derivative formed by dehydration
Complex Derivatives
More complex derivatives of 2-hydroxytetrahydrofuran have been studied for various applications:
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Tricyclic 2-hydroxytetrahydrofuran derivatives: Formed through the hydroformylation of (1R)-(−)-myrtenol, these compounds have been characterized using advanced NMR techniques to determine their stereochemistry .
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5-(3-Pyridyl)-2-hydroxytetrahydrofuran: A derivative containing a pyridyl group at the 5-position, which has been identified as a metabolite in certain biological contexts .
These derivatives demonstrate the potential for structural elaboration based on the 2-hydroxytetrahydrofuran scaffold.
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